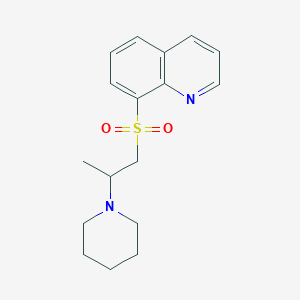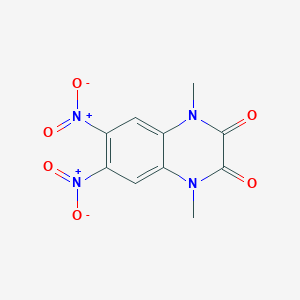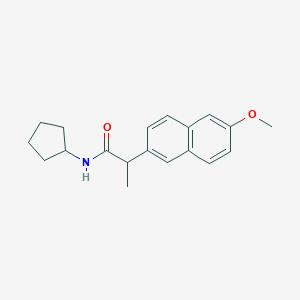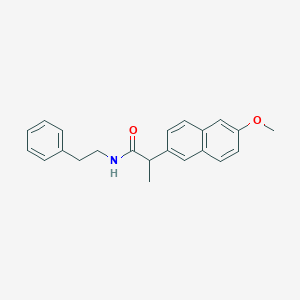
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide is a chemical compound that has been of interest to the scientific community due to its unique properties and potential applications. This compound is commonly referred to as EFPC and has been studied extensively for its potential use in various fields such as medicine, agriculture, and industry.
科学的研究の応用
EFPC has been studied for its potential use in various scientific research applications. One of the primary applications of EFPC is in the field of medicine. EFPC has been found to have potential anti-inflammatory, anti-cancer, and anti-viral properties. EFPC has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of EFPC is not fully understood. However, it is believed that EFPC exerts its effects by inhibiting various enzymes and proteins in the body. EFPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. EFPC has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EFPC has been found to have various biochemical and physiological effects. EFPC has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. EFPC has also been found to induce apoptosis (programmed cell death) in cancer cells. EFPC has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of EFPC for lab experiments is its potential use as a tool compound. EFPC can be used to study the role of COX-2 and HDACs in various biological processes. EFPC can also be used to study the potential therapeutic effects of inhibiting COX-2 and HDACs. One of the limitations of EFPC for lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for EFPC research. One future direction is to study the potential use of EFPC in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to study the potential use of EFPC in the treatment of viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of EFPC and to develop more efficient synthesis methods for EFPC.
Conclusion:
In conclusion, EFPC is a chemical compound that has been studied extensively for its potential use in various scientific research applications. EFPC has been found to have potential anti-inflammatory, anti-cancer, and anti-viral properties. EFPC has also been found to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to fully understand the potential applications of EFPC and to develop more efficient synthesis methods for EFPC.
合成法
The synthesis of EFPC involves several steps. The first step involves the reaction of 3-fluoropyridine with ethylene oxide to form 2-ethoxy-3-fluoropyridine. The second step involves the reaction of 2-ethoxy-3-fluoropyridine with 3-cyanobenzamide to form EFPC. The overall yield of this synthesis method is around 60%.
特性
製品名 |
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide |
|---|---|
分子式 |
C14H13FN2O2 |
分子量 |
260.26 g/mol |
IUPAC名 |
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13FN2O2/c1-2-19-14-12(7-4-8-16-14)13(18)17-11-6-3-5-10(15)9-11/h3-9H,2H2,1H3,(H,17,18) |
InChIキー |
NSGASUFIHQZRCN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)F |
正規SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)



![Methyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270369.png)
![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)




